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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933

Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor
approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting SGLT2 in the
renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to
increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose
concentrations.[3][4] This technical guide provides a comprehensive overview of its
pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and
clinical studies.

Pharmacokinetics

Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption,
metabolism via multiple pathways, and elimination primarily through feces.

1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.[5] In healthy
Japanese males and patients with T2DM, the time to reach maximum plasma concentration
(Tmax) is typically observed between 0.67 and 2.25 hours.[6] Studies have shown that its
absorption is not significantly affected by food.[6]

1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target
organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[5][7] In rats,
luseogliflozin is approximately 95% bound to plasma proteins.[8]
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1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring
that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic
transformations include:

o O-deethylation: Forms the active metabolite M2.[5][9]

o Hydroxylation: w-hydroxylation at the ethoxy group forms M3, which is subsequently
oxidized to the carboxylic acid metabolite M17.[5][9]

e Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]

In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including
Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-
diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to
its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most
abundant metabolite found in human plasma.[10]

1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the
feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats
and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction
is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged
luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and
Multiple Doses)

. Multiple Dose (5 or 10 mg
Parameter Single Dose (1-25 mg)

for 7 days)
Tmax (h) 0.67 - 2.25[6] ~1.00
t1/2 (h) Not specified 9.14 - 10.7[6]
Accumulation N/A No detectable accumulation

observed[6]

Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients
with Varying Renal Function
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Renal Function
Group (eGFR, Cmax (ng/mL) Tmax (h) (median) AUCInf (ng-h/mL)
mL/min/1.73 m?)

G1 (Normal, 290) 185.0 + 42.6 1.0 1140 + 223

G2 (Mild, 60 to <90) 170.0 +43.1 1.0 1180 + 200

G3a (Mild-Moderate,
45 to <60)

171.0+62.1 15 1180 + 321

G3b (Moderate-
Severe, 30 to <45)

145.0 +47.9 15 1260 + 359

G4 (Severe, 15to
<30)

134.0 £ 48.9 0.5 1400 + 423

Data derived from a
study in Japanese
patients with T2DM.
Values are presented
as mean * SD, except
for Tmax which is
median.[10][12]

Pharmacodynamics

The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action,
resulting in improved glycemic control and other beneficial metabolic changes.

2.1. Mechanism of Action The kidneys play a crucial role in glucose homeostasis by filtering
and reabsorbing glucose from the blood.[3] SGLT2, a low-affinity, high-capacity transporter
located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing
approximately 90% of the filtered glucose.[4][13]

Luseogliflozin is a competitive inhibitor of SGLT2.[14][15] By binding to SGLT2, it blocks the
reabsorption of glucose, thereby increasing its excretion in the urine.[13] This action lowers the
renal threshold for glucose and reduces overall plasma glucose levels in an insulin-
independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the
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primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of
gastrointestinal side effects associated with SGLT1 inhibition.[3]

Mechanism of Action of Luseoglifiozin

Renal Proximal Tubule

Click to download full resolution via product page
Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.

Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin

Parameter Value Target

IC50 2.26 nM[6][10] Human SGLT2

o ~1770-fold higher for SGLT2
Selectivity SGLT[10] SGLT2/SGLT1
VS.

Ki 1.10 nM[14] Human SGLT2
Kd 1.3 nM[14] Human SGLT2
Dissociation Half-Time 7 hours[14] Human SGLT2

2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is
a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a
7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all
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dose groups (0.5 mg to 5 mg) compared to placebo.[2][16] This increase in UGE translates to
significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG),
and glycated hemoglobin (HbA1c).[17]

2.3. Secondary Pharmacodynamic Effects Beyond glycemic control, luseogliflozin
administration is associated with several other beneficial effects:

o Body Weight Reduction: The excretion of glucose results in a caloric loss, which contributes
to a significant reduction in body weight.[11][18]

» Blood Pressure Reduction: A modest reduction in systolic and diastolic blood pressure is
often observed, which is attributed to osmotic diuresis and natriuresis.[11][13]

e Serum Insulin Reduction: The glucose-lowering effect is independent of insulin secretion; in
fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and
preserve beta-cell function.[17][19]

 Incretin Secretion: Some studies suggest that luseogliflozin may increase the secretion of
glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent
insulin secretion.[19][20]

Table 4: Key Pharmacodynamic Outcomes from Clinical Trials
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Luseogliflozin
Parameter Placebo Effect
Treatment

Change in 24-h UGE (
g/day ) on Day 7 (5 +101 g[2][16]

mg dose)

Dose-dependent

increase

Change in HbAlc (%)

-0.88%[18] - Significant reduction
after 24 weeks

Change in FPG
(mg/dL) after 24 -34.2 mg/dL[18] - Significant reduction

weeks

Change in Body
Weight (kg) after 24 -1.51 kg[18] - Significant reduction

weeks

Change in Plasma
Glucose (mg/dL) after  -49.1 mg/dL[11] - Sustained reduction

2 years

Experimental Protocols

The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on
a range of established experimental methodologies.

3.1. Pharmacokinetic Analysis

o Sample Collection: Plasma and urine samples are collected at predefined time points before
and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours
post-dose).[10]

o Bioanalytical Method: Concentrations of luseogliflozin and its metabolites (like M2) in plasma
and urine are quantified using validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the
biological matrix, followed by chromatographic separation and mass spectrometric detection,
often using stable isotope-labeled internal standards for quantification.
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o Parameter Calculation: Non-compartmental analysis is used to calculate key
pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve
(AUC), and elimination half-life (t1/2).[2]

3.2. Pharmacodynamic Assessment

e Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to
measure the total amount of excreted glucose.[2] This is a primary endpoint for assessing
the direct pharmacodynamic effect of the SGLT2 inhibitor.

e Glycemic Control:

o Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose
levels before and after standardized meals.

o Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour
glucose profiles, providing data on mean glucose levels, glycemic variability, and time
spent in the target glucose range (e.g., 70—-180 mg/dl).[17]

o Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a
standardized meal, providing insights into insulin resistance and B-cell function.[20]

3.3. In Vitro Drug Interaction Studies

e CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450
enzymes is evaluated using human liver microsomes and primary human hepatocytes,
respectively.[21] For inhibition studies, IC50 values are determined.[21]

o Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1,
OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant
cell lines that overexpress these transporters.[21]
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General Workflow for a PK/PD Clinical Study

Phase 1: Screening & Enroliment
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Informed Consent

Baseline Assessments
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(Luseogliflozin vs. Placebo)

;

Drug Administration
(e.g., Once daily for 7 days)
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Pharmacokinetic Sampling Safety Monitoring
(Plasma & Urine Collection) (Adverse Events, Labs)
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Pharmacodynamic Measurements Bioanalysis
(UGE, CGM, Meal Tests)

(LC-MSIMS)

PD Endpoint Analysis PK Parameter Calculation
(Change in UGE, HbA1c) (Cmax, AUC, t1/2)

Statistical Analysis

Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.
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Drug Interactions

Luseogliflozin has a low potential for clinically significant drug-drug interactions.

o CYP-Mediated Interactions: In vitro studies showed that luseogliflozin is a weak inhibitor of
CYP2C19 (IC50 of 58.3 pM) but does not inhibit eight other major CYP isoforms.[21] It also
did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations,
clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]

o Transporter-Mediated Interactions: Luseogliflozin is a substrate for P-glycoprotein (P-gp) but
not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of
OATP1B3 (IC50 of 93.1 uM).[21] The low ratio of its maximum plasma concentration to the
IC50 value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]

« Interactions with Oral Antidiabetic Drugs (OADSs): Clinical studies investigating the co-
administration of luseogliflozin with other OADs, including glimepiride, metformin,
pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions.
[23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol,
they were not considered to necessitate dose adjustments.[23]

In conclusion, luseogliflozin possesses a favorable pharmacokinetic and pharmacodynamic
profile for the management of type 2 diabetes. Its rapid absorption, metabolism through
multiple redundant pathways, and potent, selective inhibition of SGLT2 contribute to effective
and sustained glycemic control, along with beneficial effects on body weight and blood
pressure, with a low risk of drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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